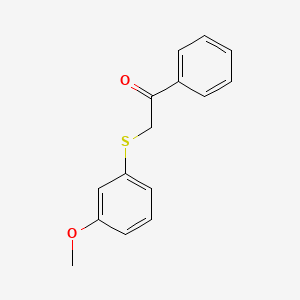

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone

Descripción

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)sulfanyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNMCDACNUVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572641 | |

| Record name | 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-91-4 | |

| Record name | 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route and Reaction Conditions

The most commonly reported and efficient method for preparing 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone involves the nucleophilic substitution (alkylation) of 3-methoxythiophenol with 2-bromo-1-phenylethanone. This reaction proceeds via the formation of a thiolate anion from 3-methoxythiophenol, which then attacks the electrophilic carbon of the bromo-phenylethanone.

- Reagents : 3-methoxythiophenol, 2-bromo-1-phenylethanone

- Base : Cesium carbonate (Cs2CO3) or other suitable bases such as potassium carbonate or sodium hydride

- Solvent : Dimethylformamide (DMF) or other polar aprotic solvents

- Temperature : Typically room temperature to mild heating (25–60 °C)

- Reaction Time : Several hours (commonly 12–24 hours)

The reaction yields this compound in good to excellent yields, often above 70%, depending on the exact conditions and purification methods.

Purification

The crude product is usually purified by recrystallization from suitable solvents such as ethanol or ethyl acetate, or by column chromatography if higher purity is required.

Advantages and Industrial Applicability

- The reaction conditions are mild and straightforward.

- The use of cesium carbonate as a base enhances the nucleophilicity of the thiol and improves yield.

- The method is scalable for industrial production with optimization of solvent and base quantities.

- No expensive catalysts or complex reagents are required, making it cost-effective.

Alternative Synthetic Routes and Considerations

While the alkylation method is predominant, other synthetic strategies have been explored in related compounds, which may be adapted or provide insights for this compound’s synthesis.

Oxidative Coupling and Sulfur Insertion

Some methods involve the oxidative coupling of phenyl ketones with thiophenols under catalysis by transition metals (e.g., copper or palladium catalysts). However, these methods are less common for this specific compound and often require harsher conditions or more complex catalyst systems.

Wittig and Arbuzov Reaction Routes (Related Compounds)

For structurally related compounds such as 2-[2-(3-methoxyphenyl)ethyl]phenol, synthetic routes involving benzyl protection, Arbuzov reaction, and Wittig-Horner reactions have been reported. These methods involve multiple steps including protection, reduction, chlorination, and catalytic hydrogenation, with overall yields around 60% but are more complex and less suitable for direct synthesis of this compound due to the different functional groups involved.

Reaction Mechanism Insights

The alkylation reaction mechanism involves:

- Deprotonation of 3-methoxythiophenol by the base to form the thiolate anion.

- Nucleophilic attack of the thiolate on the electrophilic carbon of 2-bromo-1-phenylethanone.

- Displacement of bromide ion and formation of the sulfide bond.

This SN2-type mechanism is favored in polar aprotic solvents like DMF, which stabilize the ions and enhance nucleophilicity.

Data Table: Summary of Preparation Method

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | 3-Methoxythiophenol, 2-bromo-1-phenylethanone | Commercially available |

| Base | Cesium carbonate (Cs2CO3) | Alternative: K2CO3, NaH |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent preferred |

| Temperature | Room temperature to 60 °C | Mild heating may improve rate |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Depends on purification and scale |

| Purification | Recrystallization or column chromatography | Ethanol, ethyl acetate common solvents |

| Industrial Suitability | High | Scalable with optimization |

Research Findings and Optimization Notes

- The use of cesium carbonate is preferred due to its strong basicity and good solubility in DMF, which facilitates complete deprotonation of the thiol and high nucleophilicity.

- Reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation of the thiol to disulfides.

- Excess 2-bromo-1-phenylethanone can be used to drive the reaction to completion but requires careful purification.

- The reaction mixture is typically stirred at room temperature to avoid side reactions such as elimination or over-alkylation.

- Recrystallization from ethanol or ethyl acetate provides a pure product with good recovery.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is utilized in several scientific research areas:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways involved .

Comparación Con Compuestos Similares

Sulfanyl-Substituted Acetophenones

The following table compares 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone with analogs differing in substituents on the sulfur-linked aryl group:

Key Observations :

Heterocyclic Analogues

Triazole- and benzothiazole-containing derivatives demonstrate distinct pharmacological profiles:

Key Observations :

Cyclohexanone and Amino-Substituted Derivatives

Cyclohexanone-based structures with methoxyphenyl groups show divergent properties:

Key Observations :

- Amino groups enhance basicity and interaction with neurotransmitter receptors.

- Cyclohexanol/cyclohexanone frameworks are common in CNS-active drugs due to conformational flexibility .

Hydroxyacetophenone Derivatives

Hydroxy-substituted analogs differ significantly in polarity and reactivity:

Key Observations :

- Hydroxyl groups increase water solubility and antioxidant capacity via radical scavenging.

- Methoxy groups balance polarity and protect reactive hydroxyls from metabolic conjugation .

Actividad Biológica

2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone, also known by its chemical structure and CAS number 63762-91-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfanyl group attached to a phenylethanone backbone, which may contribute to its diverse pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound contains:

- A methoxy group (-OCH₃)

- A sulfanyl group (-S-)

- Two phenyl rings

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in specific types of tumors.

- Anti-inflammatory Effects : The compound might possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study conducted on various substituted phenyl sulfides, including this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it exhibits significant antiproliferative activity.

The proposed mechanism of action for the biological activities of this compound involves:

- Interaction with Enzymes : The sulfanyl group may facilitate covalent interactions with nucleophilic sites on enzymes, altering their activity.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Inhibition of Pathways : It may inhibit specific signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have been conducted to explore the biological activities of similar compounds. For example:

- Study on Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various sulfide derivatives against resistant bacterial strains, positioning compounds like this compound as promising candidates for drug development.

- Cancer Cell Line Testing : Research involving different cancer cell lines showed that derivatives of phenyl ethanones exhibit varying degrees of cytotoxicity, with some showing enhanced activity when modified with specific functional groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via nucleophilic thiol addition to a ketone. A common approach involves reacting 3-methoxythiophenol with phenacyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of thiol to ketone), inert atmosphere (N₂), and purification via column chromatography (hexane/ethyl acetate gradient). Side products like disulfides can be minimized by using fresh thiol and avoiding excess oxidizing agents .

- Key Parameters : Reaction time (8–12 hr), temperature (60–80°C), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems).

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H NMR (CDCl₃) shows characteristic signals: δ 7.8–7.6 (m, aromatic protons from phenyl), δ 3.8 (s, OCH₃), and δ 4.3 (s, SCH₂). C NMR confirms the carbonyl (δ 195–200 ppm) and methoxy (δ 55 ppm) groups.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves the planar ketone group and dihedral angles between aromatic rings. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular ion (C₁₅H₁₄O₂S, m/z 274.08).

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the compound’s electronic structure, revealing nucleophilic sites (sulfur atom) and electrophilic regions (carbonyl carbon). Molecular docking (AutoDock Vina) predicts binding affinities to targets like cytochrome P450 enzymes or antimicrobial proteins. Comparative studies with sulfone analogs (e.g., 2-(3-Methoxyphenyl)sulfonyl-1-phenylethanone) highlight sulfur oxidation’s impact on bioactivity .

- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activities of arylthio ketones like this compound?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols:

Use CLSI guidelines for MIC determination.

Control solvent (DMSO ≤1% v/v) to avoid cytotoxicity.

Validate results with orthogonal assays (e.g., time-kill curves for antimicrobials).

- Case Study : A 2024 study found that sulfanyl derivatives exhibit pH-dependent activity due to thiolate ion formation, which is absent in sulfones. Adjusting buffer pH (6.5–7.5) clarifies activity trends .

Q. How does the sulfur oxidation state (sulfanyl vs. sulfonyl) influence the compound’s chemical stability and pharmacological profile?

- Methodological Answer : Compare stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Sulfanyl derivatives are prone to oxidation (e.g., H₂O₂ converts –S– to –SO₂–), altering solubility and logP. Pharmacokinetic profiling (e.g., Caco-2 permeability assays) shows sulfones have higher membrane permeability but lower metabolic stability due to CYP450-mediated oxidation. SAR studies on analogs reveal sulfanyl groups enhance thiol-mediated cellular uptake .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 3).

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste.

- Storage : Airtight container under N₂ at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.